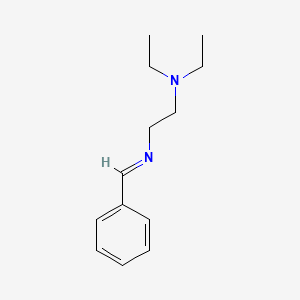

2-(benzylideneamino)-N,N-diethylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylideneamino)-N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXHVZBUZZDYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylideneamino N,n Diethylethanamine and Analogous Systems

Condensation Reactions for Imine Formation

Historically, the synthesis of imines has been carried out using methods that, while effective, often involve harsh conditions and the use of volatile organic solvents. A common approach involves refluxing the aldehyde and the primary amine in a solvent, often with an acid catalyst to facilitate the reaction. rsc.orgresearchgate.net

To drive the reversible reaction toward the product, the water formed as a byproduct must be removed. A classic technique for this is azeotropic distillation using a Dean-Stark apparatus, which physically separates water from the reaction mixture. peerj.comoperachem.com Solvents like cyclohexane (B81311) or toluene (B28343) are typically used in this setup. operachem.com

Acid catalysts are frequently employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. libretexts.org Catalysts such as p-toluenesulfonic acid (p-TsOH), hydrochloric acid, and acetic acid are commonly used in small, catalytic amounts. operachem.com However, the pH must be carefully controlled; optimal rates are often observed around pH 4-5. libretexts.org If the conditions are too acidic, the amine nucleophile becomes protonated and non-reactive. Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group in the intermediate, hindering its elimination as water. libretexts.org

Table 1: Comparison of Traditional Imine Synthesis Conditions

| Feature | Description | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Acid catalysis to enhance carbonyl electrophilicity. | p-Toluenesulfonic acid, HCl, Acetic Acid | operachem.com |

| Solvent | Organic solvents to dissolve reactants. | Toluene, Cyclohexane, Dichloromethane | operachem.comscirp.org |

| Water Removal | Azeotropic distillation to shift equilibrium. | Dean-Stark Apparatus | peerj.comoperachem.com |

| Temperature | Typically requires heating/refluxing. | Varies with solvent boiling point. | researchgate.net |

These traditional methods, while foundational, have drawbacks such as the need for high temperatures, long reaction times, and the use of potentially hazardous solvents, which has spurred the development of more sustainable alternatives. rsc.org

In response to the environmental impact of traditional methods, green chemistry principles have been increasingly applied to imine synthesis. These approaches aim to reduce or eliminate the use of hazardous substances, improve energy efficiency, and simplify reaction procedures. jocpr.com

Performing reactions without a solvent is a core principle of green chemistry, as it reduces waste and potential environmental contamination. scirp.org Imine synthesis under solvent-free conditions has proven to be highly effective. peerj.comscirp.org In many cases, simply mixing an aldehyde and an amine at room temperature, sometimes with grinding, can lead to the formation of the imine in high yields. jocpr.com This approach is not only environmentally benign but also offers advantages in terms of cost, safety, and simplicity of the procedure. jocpr.com For instance, various aldehydes have been shown to react efficiently with benzylamine (B48309) at room temperature under solvent-free conditions to give the corresponding imines. scirp.org

Further aligning with green principles, many imine syntheses can be conducted without any catalyst. scirp.org The inherent reactivity of aldehydes and amines is often sufficient to drive the condensation, especially when combined with solvent-free conditions. scirp.org One effective technique in catalyst-free systems is the use of pressure reduction (vacuum) to remove the water byproduct, which efficiently drives the reaction to completion. scirp.orgscirp.org This method avoids the cost and potential toxicity of catalysts and simplifies product purification, as no catalyst residue needs to be removed. scirp.org Researchers have successfully synthesized a variety of imines in excellent yields by simply mixing the aldehyde and amine and then applying a vacuum. scirp.org

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. acs.orgresearchgate.net In imine synthesis, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and purities. researchgate.netacs.orgresearchgate.net These reactions are frequently performed under solvent-free conditions, further enhancing their green credentials. acs.orgnih.gov The efficiency of microwave heating stems from the direct interaction of the radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net A variety of imines, including N-(tert-butylsulfinyl)imines, have been prepared in excellent yields in as little as 10 minutes using this technique. acs.org

Table 2: Microwave-Assisted Synthesis of Imines

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes & Aromatic Amines | 360 W, β-ethoxyethanol (wetting agent) | 1.0 - 1.5 min | 91-98% | researchgate.net |

| Aldehydes & (R)-2-methylpropane-2-sulfinamide | 70 °C, 40 W, Ti(OEt)4 | 10 min | Excellent | acs.org |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green method for synthesizing imines. ksu.edu.sa Ultrasound irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. nih.gov Ultrasound-assisted imine synthesis can often be performed at room temperature in environmentally friendly solvents like water, offering a mild and efficient protocol. nih.govdigitellinc.com Studies have shown that a wide range of imines can be obtained in excellent yields with short reaction times (e.g., 10 minutes) using this method, which is also effective for large-scale synthesis. researchgate.net

Green Chemistry Principles in Imine Synthesis

Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a powerful and sustainable alternative to traditional solution-based methods for the synthesis of Schiff bases. researchgate.netirejournals.com This approach involves the grinding of solid reactants, often in the absence of a solvent, to initiate a chemical reaction. researchgate.net The mechanical energy supplied through grinding can lower the activation energy of the reaction, leading to the formation of the desired product.

The synthesis of Schiff bases via mechanochemistry is noted for its simplicity, rapid reaction times, and high yields, often exceeding 90%. researchgate.netresearchgate.net This method is considered a form of "green chemistry" as it significantly reduces or eliminates the need for hazardous organic solvents. irejournals.com In some cases, a technique known as liquid-assisted grinding (LAG) is employed, where a very small amount of a liquid is added to the solid reactants to facilitate the reaction. unn.edu.ng For instance, the synthesis of a Schiff base ligand from 2-hydroxy-3-methoxybenzaldehyde (B140153) and m-phenylenediamine (B132917) was successfully achieved through liquid-assisted mechanochemical synthesis using a few drops of dimethylformamide (DMF). unn.edu.ng

The general procedure for the mechanochemical synthesis of a Schiff base like 2-(benzylideneamino)-N,N-diethylethanamine would involve the direct grinding of benzaldehyde (B42025) and N,N-diethylethylenediamine in a mortar and pestle or a ball mill. The formation of the characteristic imine (C=N) bond can be confirmed by spectroscopic methods, such as a new band appearing in the IR spectrum. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Mechanochemical Synthesis | Grinding solid reactants together, often without a solvent. researchgate.net | Environmentally friendly (solvent-free), high yields, short reaction times, simplicity. researchgate.netirejournals.comresearchgate.net |

| Deep Eutectic Solvents | Using a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) as the reaction medium. nih.govnih.gov | Green and biodegradable solvent, acts as both solvent and catalyst, high yields, simple product separation. mdpi.comchemprob.orgresearchgate.net |

| Reductive Amination | Conversion of a carbonyl group to an amine via an intermediate imine, which is then reduced. wikipedia.org | Controlled alkylation, avoids over-alkylation, can be performed as a one-pot reaction. wikipedia.orgmasterorganicchemistry.com |

Deep Eutectic Solvents as Reaction Media

Deep Eutectic Solvents (DESs) represent another green and efficient medium for chemical synthesis, including the formation of Schiff bases. mdpi.comresearchgate.net DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govnih.govuniversiteitleiden.nl Common components include choline (B1196258) chloride (an HBA) and urea, malonic acid, or glycerol (B35011) (HBDs). mdpi.comchemprob.orgresearchgate.net

In the synthesis of Schiff bases, DESs can function as both the solvent and the catalyst. mdpi.comresearchgate.net The acidic or basic nature of the DES components can catalyze the condensation reaction between the aldehyde and the amine. chemprob.org For example, a DES composed of choline chloride and malonic acid has been successfully used for the synthesis of coumarinyl Schiff bases, resulting in high yields (65–75%) without the need for further purification. mdpi.comresearchgate.net The reaction mechanism in a choline chloride:malonic acid DES involves the activation of the carbonyl group of the aldehyde by the acidic proton of malonic acid, facilitating the nucleophilic attack by the amine. mdpi.comresearchgate.net

The general procedure involves preparing the DES and then adding the aldehyde (benzaldehyde) and the amine (N,N-diethylethylenediamine) to it, followed by stirring at a moderate temperature (e.g., 70°C). mdpi.com Upon completion of the reaction, the product can often be isolated by simply adding water, causing the Schiff base to precipitate. mdpi.comresearchgate.net The use of DESs offers several advantages, including biodegradability, low cost, and simple preparation. nih.gov

Reductive Amination Pathways for Alkylation

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.orgechemi.com This process involves the conversion of a carbonyl group (from an aldehyde or ketone) into an amine through the formation of an intermediate imine, which is subsequently reduced. wikipedia.orglibretexts.org This method is particularly valuable for the controlled alkylation of amines, as it avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The reaction can often be performed as a "one-pot" synthesis, where the carbonyl compound, the amine, and the reducing agent are all combined in a single reaction vessel. wikipedia.org

Mechanism of Imine Formation and Reduction in Reductive Amination

The reductive amination process occurs in two main steps:

Imine Formation : The reaction begins with the nucleophilic attack of the amine (e.g., N,N-diethylethylenediamine) on the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). chemistrysteps.comlibretexts.org This is typically carried out under weakly acidic conditions (pH 4-5) which helps to activate the carbonyl group without excessively protonating the amine nucleophile. masterorganicchemistry.comorganicchemistrytutor.com This initial attack forms a hemiaminal intermediate. The hemiaminal then undergoes dehydration (loss of a water molecule) to form an imine (or an iminium ion if the nitrogen becomes protonated). wikipedia.orglibretexts.org The removal of water drives the equilibrium towards the formation of the imine. wikipedia.org

Reduction of the Imine : The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product. libretexts.org This reduction can be achieved using various reducing agents. libretexts.org The imine or the protonated iminium ion is more electrophilic and thus more readily reduced than the initial carbonyl compound, allowing for selective reduction. organicchemistrytutor.com

Selective Reductions via Borohydride (B1222165) Reagents

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reagent must be capable of reducing the imine intermediate but not the starting aldehyde or ketone. masterorganicchemistry.com Hydride reagents are commonly employed for this purpose.

Sodium Borohydride (NaBH₄) : This is a common reducing agent that can be used for reductive amination. masterorganicchemistry.comresearchgate.net It is effective at reducing imines to amines. researchgate.net However, it can also reduce the starting aldehydes and ketones, which can lead to side products if the imine formation is not sufficiently fast. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly well-suited for reductive amination because it is a milder reducing agent than NaBH₄. masterorganicchemistry.comchemistrysteps.com The electron-withdrawing cyano group reduces its reactivity. chemistrysteps.com NaBH₃CN is selective for the reduction of the protonated iminium ion over the starting carbonyl compound. masterorganicchemistry.comorganicchemistrytutor.com This selectivity allows the reaction to be carried out as a one-pot procedure, where the aldehyde, amine, and NaBH₃CN are all present together in the reaction mixture. masterorganicchemistry.comlibretexts.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is another mild and selective reducing agent used for reductive amination. masterorganicchemistry.com It is often preferred over NaBH₃CN as it avoids the use of toxic cyanide reagents. masterorganicchemistry.com

The use of these selective borohydride reagents allows for the efficient and clean conversion of aldehydes and amines to their corresponding alkylated amine products under mild conditions. lookchem.comresearchgate.net

Strategic Incorporation of N,N-Diethylethanamine in Synthetic Pathways

N,N-Diethylethanamine (more accurately, N,N-diethylethylenediamine in the context of forming the target imine) is a valuable building block in organic synthesis. Its structure, featuring both a primary and a tertiary amine, allows for its strategic incorporation into more complex molecules. In the synthesis of this compound, N,N-diethylethylenediamine serves as the amine component that reacts with benzaldehyde.

The primary amine end of N,N-diethylethylenediamine is nucleophilic and readily participates in reactions such as imine formation with aldehydes and ketones, as seen in the pathways described above. chemistrysteps.com The tertiary amine end, being non-reactive in imine formation, remains as a functional handle that can influence the properties of the final molecule or be used in subsequent synthetic steps. For example, the tertiary amine group can act as a base or a ligand for metal coordination.

The strategic use of N,N-diethylethylenediamine and similar diamines is crucial in the synthesis of various heterocyclic compounds and molecules with potential biological activity. mdpi.com By choosing the appropriate carbonyl partner and reaction conditions (mechanochemical, DES, or reductive amination), a diverse range of structures incorporating the N,N-diethylethanamine scaffold can be accessed.

Coordination Chemistry of 2 Benzylideneamino N,n Diethylethanamine Derived Ligands

Ligand Design Principles for Chelating Systems

Schiff bases represent a critically important class of chelating ligands due to their straightforward synthesis and structural versatility. jocpr.commdpi.com The design of these ligands is predicated on the strategic placement of donor atoms that can coordinate to a central metal ion, forming a stable ring structure known as a chelate. The stability of these complexes is enhanced by the chelate effect, an entropic favorability for the formation of ring structures over coordination by individual monodentate ligands.

In the case of 2-(benzylideneamino)-N,N-diethylethanamine, the key design features are:

Bidentate N,N-Donor Set: The ligand possesses two nitrogen atoms—the sp²-hybridized imine nitrogen and the sp³-hybridized tertiary amine nitrogen. These two atoms are separated by an ethylene (B1197577) bridge, which is an ideal spacing to form a stable five-membered chelate ring upon coordination to a metal ion. sapub.org

Steric Influence: The presence of two ethyl groups on the tertiary amine nitrogen introduces significant steric bulk. This steric hindrance is a crucial design element that can influence the coordination number of the metal center, the geometry of the resulting complex, and the stability of different isomeric forms. researchgate.netresearchgate.net For instance, bulkier ligands tend to favor lower coordination numbers and can enforce distorted geometries. researchgate.net

Electronic Properties: The imine group (C=N) is part of a conjugated system with the benzylidene ring, which can influence the electronic properties of the ligand and its complexes. nih.govmdpi.com The lone pair of electrons on the imine nitrogen makes Schiff bases popular and effective ligands for metal centers. mdpi.commocedes.org

The combination of these features allows for the formation of predictable and stable coordination compounds. ajgreenchem.com

Formation of Metal Complexes with Transition Metals

The synthesis of transition metal complexes with this compound and related Schiff bases is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. jocpr.comajgreenchem.com The general procedure involves mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating and stirring, to facilitate the complexation reaction. ajgreenchem.com The resulting solid complex can then be isolated by filtration, washed, and dried. ajgreenchem.com The formation of the complex is driven by the strong affinity of the transition metal ions for the nitrogen donor atoms of the ligand.

The ligand this compound forms stable complexes with a range of divalent transition metal ions. The resulting geometries are highly dependent on the electronic configuration and preferred coordination number of the metal ion.

Copper(II) Complexes: Copper(II), with a d⁹ electronic configuration, readily forms complexes with N-donor ligands. mdpi.comnih.gov Due to the Jahn-Teller effect, perfectly octahedral geometries are rare, and Cu(II) complexes typically adopt distorted geometries such as square pyramidal or tetragonally distorted octahedral. mdpi.com With bidentate ligands like this compound, four- or five-coordinate complexes are common, often exhibiting a square planar or distorted square pyramidal geometry. nih.govnih.govmdpi.com

Zinc(II) Complexes: Zinc(II) has a d¹⁰ electronic configuration and exhibits no ligand field stabilization energy. nih.gov Consequently, its coordination geometry is primarily determined by steric factors and electrostatic forces. nih.gov Zn(II) typically favors a coordination number of four, leading to tetrahedral complexes, although five- and six-coordinate complexes with trigonal bipyramidal or octahedral geometries are also known. nih.govajol.infonih.gov With a bidentate N,N-donor ligand, a distorted tetrahedral geometry is commonly observed. nih.govmdpi.com

Palladium(II) Complexes: As a second-row transition metal with a d⁸ electronic configuration, Palladium(II) has a strong preference for a four-coordinate, square planar geometry. nih.govlibretexts.org This preference is driven by the large ligand field stabilization energy gained in this configuration. Even with sterically demanding ligands, Pd(II) will almost invariably adopt a square planar arrangement. libretexts.orgscience.gov

Cadmium(II) Complexes: Cadmium(II), like zinc(II), has a filled d¹⁰ shell and its coordination chemistry is dictated by its size, charge, and the nature of the ligands. nih.gov Cd(II) is a larger ion than Zn(II) and can accommodate higher coordination numbers, typically ranging from four to six. nih.gov Therefore, its complexes with this compound could adopt either tetrahedral or octahedral geometries, depending on the coordination of other ancillary ligands or solvent molecules. nih.govnih.govresearchgate.net

The intrinsic geometry of the this compound ligand, particularly the steric bulk imposed by the N,N-diethyl group, plays a significant role in dictating the final structure of the metal complex.

Steric Hindrance: The two ethyl groups create a sterically crowded environment around the tertiary amine nitrogen donor. This can influence the approach of other ligands to the metal center, often resulting in distorted coordination geometries. researchgate.net For instance, in a square planar complex, the steric repulsion between the diethyl groups and adjacent ligands can cause the coordination plane to pucker.

Coordination Number Limitation: Significant steric bulk from the ligand can prevent the metal ion from achieving a higher coordination number. While a metal might typically form a six-coordinate octahedral complex, a bulky ligand might force the formation of a four-coordinate tetrahedral or square planar complex instead. researchgate.net

Thermodynamic Stability: The steric interactions can affect the relative thermodynamic stability of different possible isomers. For example, in a square planar complex, the isomer that minimizes the steric clashes involving the bulky diethyl group will be thermodynamically favored. researchgate.net

Structural Analysis of Coordination Modes and Isomerism

X-ray crystallography and various spectroscopic techniques are employed to analyze the precise way the ligand binds to the metal (coordination mode) and the resulting three-dimensional structure, including the presence of any isomers.

The coordination geometry around the central metal ion is a fundamental aspect of the complex's structure. For complexes derived from this compound, the following geometries are most prevalent:

Square Planar: This geometry is strongly favored by d⁸ metal ions such as Pd(II) and is also common for Cu(II) complexes. libretexts.orgnih.gov In a complex like [M(L)X₂] (where L is the bidentate ligand and X is a monodentate ligand like a halide), the two nitrogen atoms from the Schiff base and the two X ligands occupy the four corners of a square around the central metal ion. libretexts.org

Tetrahedral: This geometry is typical for d¹⁰ ions like Zn(II) and can also be adopted by Cd(II). nih.govlibretexts.org The four donor atoms (two from the Schiff base and two from other ligands) are arranged at the vertices of a tetrahedron around the metal. The choice between square planar and tetrahedral geometry for some four-coordinate complexes is influenced by a balance between ligand field stabilization energy, which favors square planar, and steric repulsion, which favors tetrahedral. researchgate.net

Distorted Square Pyramidal: This five-coordinate geometry is frequently observed for Cu(II) complexes. nih.govnih.govarabjchem.org The base of the pyramid is typically formed by the two nitrogen atoms of the Schiff base and two other donor atoms, with a fifth donor atom occupying the apical position.

Octahedral: This six-coordinate geometry is possible for metals like Zn(II) and Cd(II), which can expand their coordination sphere. nih.govnih.gov It would typically involve the coordination of two bidentate Schiff base ligands and two monodentate ligands, or one Schiff base ligand and four other donors.

The table below summarizes the expected coordination geometries for complexes of this compound with selected transition metals.

Isomerism is a key feature in coordination chemistry, where compounds can have the same chemical formula but different arrangements of atoms. For square planar complexes of the type [M(L)X₂], where L is an unsymmetrical bidentate ligand like this compound, geometric isomerism can occur.

Cis and Trans Isomerism: Two geometric isomers are possible:

cis-isomer: The two X ligands are adjacent to each other (at a 90° angle).

trans-isomer: The two X ligands are opposite to each other (at a 180° angle).

The relative stability and formation of these isomers are governed by both steric and electronic factors. researchgate.net For square planar Pd(II) complexes with unsymmetrical bidentate ligands, it has been shown that one isomer may be the kinetic product, which then rearranges to the more thermodynamically stable isomer. researchgate.net The steric hindrance between the bulky N,N-diethyl group of the Schiff base and the other ligands (X) will heavily influence which isomer is favored, with the trans isomer often being the more stable product to minimize steric repulsion. researchgate.netresearchgate.net The study of such isomerization processes often involves techniques like NMR spectroscopy, which can distinguish between the different isomeric forms in solution. researchgate.net

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from this compound and related Schiff base ligands are crucial for understanding their electronic structures and potential applications in areas such as catalysis and materials science. Cyclic voltammetry (CV) is the primary technique employed to investigate the redox behavior of these compounds, providing valuable insights into their electron transfer processes.

The studies are typically conducted using a three-electrode system, which commonly consists of a glassy carbon working electrode, a platinum wire auxiliary electrode, and a reference electrode such as Ag/AgCl. electrochemsci.orguchile.cl The measurements are performed in a suitable organic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), containing a supporting electrolyte, for instance, tetra-n-butylammonium perchlorate (B79767) (n-Bu4NClO4), to ensure conductivity. electrochemsci.orguchile.cl

The resulting voltammograms for these complexes often reveal redox processes that are centered on the metal ion. For example, copper(II) complexes with Schiff-base ligands frequently exhibit a quasi-reversible, one-electron transfer process attributed to the Cu(II)/Cu(I) redox couple. uchile.cl The electrochemical reduction of a square planar Cu(II) complex typically leads to the formation of a tetrahedral Cu(I) complex; this significant distortion in geometry upon reduction is a contributing factor to the quasi-reversible or irreversible nature of the redox process observed in many cases. mdpi.com Similarly, cobalt and manganese complexes can also display quasi-reversible single-electron transfer events. electrochemsci.org

In some cases, particularly with binuclear complexes, multiple electron transfer steps can be observed. For example, certain binuclear copper(II) complexes have been shown to undergo two irreversible one-electron transfers in the cathodic region. researchgate.net The ligand itself can also be electrochemically active, although often the reduction of imino groups occurs at potentials outside the range of interest for the metal center. uchile.cl

The following table presents representative electrochemical data for a series of analogous copper(II) Schiff base complexes, illustrating the influence of ligand structure on the redox potential of the Cu(II)/Cu(I) couple.

Table 1: Representative Electrochemical Data for Analogous Copper(II) Schiff Base Complexes in DMSO.

| Complex Type | Redox Couple | Potential Range (V vs. Ag/AgCl) | Electron Transfer Characteristics | Reference |

|---|---|---|---|---|

| [Cu(II)L] where L is a salen-type ligand | [Cu(II)L]/[Cu(I)L]⁻ | -0.91 to -1.28 | Quasi-reversible, one-electron transfer | uchile.cl |

| Binuclear Copper(II) Complex | Cu(II) → Cu(I) | -0.45 to -1.40 | Two irreversible, one-electron transfers | researchgate.net |

| Nickel(II) N₃S Schiff Base Complex | Ni(II) Oxidation/Reduction | Not specified | Irreversible processes | nih.gov |

These detailed findings from electrochemical studies are essential for tuning the redox properties of metal complexes for specific applications, such as designing more efficient catalysts for atom transfer radical polymerization (ATRP), where the redox potential of the catalyst complex is a key parameter. cmu.edu

Catalytic Applications of 2 Benzylideneamino N,n Diethylethanamine and Its Metal Complexes

Role in Homogeneous Catalysis

Metal complexes of 2-(benzylideneamino)-N,N-diethylethanamine and related Schiff bases are soluble in organic solvents, making them effective homogeneous catalysts for a variety of organic reactions. The electronic and steric properties of the ligand can be readily tuned, influencing the activity and selectivity of the metallic center.

Palladium complexes incorporating bidentate amine-based ligands are highly effective catalysts for carbon-carbon bond formation. While direct studies on the this compound ligand are not extensively detailed, analogous systems demonstrate significant catalytic activity. For instance, palladium complexes with di-2-pyridylmethylamine have been successfully employed in Heck, Suzuki, and Sonogashira reactions. researchgate.net Similarly, SBA-16 supported 1,2-diaminocyclohexane Pd-complexes have proven efficient in Mizoroki–Heck, Suzuki–Miyaura, and copper-free Sonogashira cross-coupling reactions with aryl halides under mild conditions. rsc.org These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors. tezu.ernet.in

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The amine-based ligand plays a crucial role in stabilizing the palladium species throughout this cycle, preventing catalyst decomposition and promoting high turnover numbers.

A representative table of conditions for Suzuki-Miyaura reactions catalyzed by related palladium complexes is shown below, illustrating typical parameters.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/Ligand | K₂CO₃ | Toluene (B28343)/H₂O | >95 |

| 2 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DME/H₂O | 92 |

| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | Pd(dba)₂/Ligand | Cs₂CO₃ | Dioxane | 89 |

This table presents generalized data for illustrative purposes based on typical Suzuki-Miyaura cross-coupling reactions.

Metal complexes containing Schiff base ligands are known to catalyze a variety of oxidation reactions. The redox-active nature of the metal center, modulated by the ligand, facilitates the transfer of oxygen atoms or electrons. mdpi.com For example, the electrochemical oxidation of aliphatic amines, a process structurally related to the ligand itself, has been studied in detail. mdpi.com The mechanism often involves the initial formation of a radical cation, followed by deprotonation and subsequent reactions. mdpi.com

Complexes of metals like copper, iron, and manganese with functionalized amine ligands have been investigated for their antioxidant properties and their ability to catalyze oxidation. scispace.com These catalysts can activate molecular oxygen or other oxidants to selectively oxidize organic substrates such as alcohols, alkenes, and sulfides. The specific reaction pathway and product selectivity are highly dependent on the choice of metal, ligand structure, and reaction conditions.

Ring-Opening Polymerization (ROP) is a key method for synthesizing biodegradable and biocompatible polymers. The initiation of ROP can be catalyzed by metal complexes. While specific data for this compound is limited, related structures are relevant. For example, the synthesis of certain 1,3-benzoxazines, which undergo ROP, proceeds through 2-hydroxy-N-phenylbenzylamine intermediates, which are precursors to Schiff base structures. rsc.org

The cationic ROP of 2-oxazolines to produce poly(2-oxazoline)s is a well-established process where the mechanism involves electrophilic attack on the monomer. researchgate.netnih.gov This class of polymerization can be initiated by various electrophilic species, and metal complexes can serve as Lewis acids to activate the monomer or initiator. The structure of the ligand around the metal center can influence the rate and control of the polymerization, affecting the molecular weight and dispersity of the resulting polymer.

Tandem catalysis, where a single catalyst or multiple compatible catalysts perform sequential reactions in one pot, offers significant advantages in terms of efficiency and sustainability. Metal complexes with versatile ligands are ideal candidates for such processes. A strategy for tandem reactions involves the compartmentalization of incompatible catalysts within a micellar support, allowing for sequential transformations like alkyne hydration followed by asymmetric transfer hydrogenation. osti.gov While not directly employing the target ligand, this demonstrates the potential for amine-ligated metal complexes to be integrated into complex, multi-step synthetic sequences. A catalyst based on this compound could potentially catalyze an initial reaction, after which the product undergoes a subsequent transformation, all within the same reaction vessel.

Role in Heterogeneous Catalysis

To improve catalyst recyclability and simplify product purification, homogeneous catalysts can be immobilized onto solid supports, creating heterogeneous catalysts. Amine-based ligands and their metal complexes are well-suited for immobilization on materials like silica (B1680970), polymers, or magnetic nanoparticles. magtech.com.cnnih.gov For example, a Grubbs-type catalyst for olefin metathesis has been successfully immobilized on silica using a polymerizable N-heterocyclic carbene (NHC) precursor. researchgate.net This "heterogenization" strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. A catalyst derived from this compound could be anchored to a solid support through modification of the phenyl ring or the ethylenediamine (B42938) backbone, allowing its use in continuous flow reactors or for easy recovery and reuse. nih.govresearchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For cross-coupling reactions, the catalytic cycle typically involves the sequential steps of oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. mit.edu The N,N-bidentate ligand stabilizes the metal complex at each stage of this cycle.

In oxidation catalysis, the mechanism can be more varied. For some reactions, the ligand is considered "non-innocent," meaning it can actively participate in the redox process alongside the metal center. mdpi.com Mechanistic studies often employ techniques such as kinetics, spectroscopy, and computational modeling to identify reaction intermediates and determine the rate-limiting step. mit.edudigitellinc.com For instance, in the copper-catalyzed hydroamination of olefins, kinetic studies revealed that the turnover-limiting step is the regeneration of the CuH catalyst, with a phosphine-ligated copper(I) benzoate (B1203000) as the resting state. mit.edu Similar detailed studies on catalysts bearing the this compound ligand would be essential to fully elucidate their catalytic cycles and guide the design of more efficient systems.

Catalyst Design and Performance Optimization

The efficacy of a catalyst derived from this compound is intricately linked to its molecular architecture. The design process involves a multifaceted approach, considering both the organic ligand framework and the properties of the central metal ion. Optimization of catalytic performance hinges on the careful tuning of these components to achieve desired levels of activity, selectivity, and stability.

The this compound ligand provides a versatile scaffold that can be systematically modified to influence the catalytic behavior of its corresponding metal complexes. Alterations to the ligand structure can exert profound steric and electronic effects at the metal center, thereby modulating the catalyst's interaction with substrates.

Key modifications often involve the introduction of various substituents on the benzylidene ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density at the coordinating nitrogen and, by extension, the metal center. This, in turn, can affect the binding of substrates and the energetics of the catalytic cycle. For instance, the introduction of electron-withdrawing groups can enhance the Lewis acidity of the metal center, which may be beneficial for certain reactions.

Steric hindrance is another critical factor that can be controlled through ligand modification. The placement of bulky groups near the active site can influence the selectivity of the catalyst by dictating the orientation of the substrate as it approaches the metal center. This is particularly important in enantioselective catalysis, where controlling the spatial arrangement of reactants is paramount.

Research in the broader field of Schiff base catalysis has demonstrated that even subtle changes to the ligand backbone can lead to significant variations in catalytic performance. While specific data for this compound is not extensively documented in publicly available literature, the principles derived from analogous systems are highly applicable. The table below illustrates hypothetical effects of ligand modifications on catalytic activity based on established principles in Schiff base catalysis.

| Ligand Modification | Predicted Effect on Catalytic Activity | Rationale |

| Introduction of electron-donating groups (e.g., -OCH₃) on the benzylidene ring | May increase catalytic activity for oxidative reactions. | Increases electron density on the metal center, facilitating oxidative addition steps. |

| Introduction of electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring | May enhance catalytic activity for Lewis acid-catalyzed reactions. | Increases the Lewis acidity of the metal center, promoting substrate activation. |

| Introduction of bulky substituents (e.g., -C(CH₃)₃) near the imine nitrogen | May increase stereoselectivity. | Creates a more defined chiral pocket around the metal center, favoring one enantiomer. |

| Variation of the N,N-diethylamino group | Could impact solubility and stability. | Modifying the alkyl chains can alter the overall solubility profile of the complex, which is crucial for reaction engineering. |

This table is illustrative and based on general principles of catalyst design, as specific experimental data for the named compound is limited.

The choice of the central metal ion is a pivotal decision in the design of a this compound-based catalyst. Different metals offer a range of coordination numbers, geometries, and redox potentials, all of which are critical determinants of catalytic function. Transition metals such as copper, nickel, cobalt, and palladium are commonly employed due to their rich and accessible redox chemistry.

The catalytic activity is directly influenced by the metal's Lewis acidity, its ability to undergo changes in oxidation state, and its preferred coordination geometry. For example, a metal that can readily cycle between two stable oxidation states is often a prerequisite for catalytic cycles involving redox steps.

Furthermore, the coordination environment around the metal, dictated by the this compound ligand and any ancillary ligands, plays a crucial role. The ligand field can influence the electronic structure of the metal, thereby tuning its reactivity. The lability of ancillary ligands is also important, as their dissociation can create vacant coordination sites necessary for substrate binding and activation.

The following table summarizes the potential catalytic applications based on the choice of the metal center, drawing on known reactivities of metal-Schiff base complexes.

| Metal Center | Potential Catalytic Application | Rationale for Catalytic Activity |

| Copper (Cu) | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) | Accessible Cu(I)/Cu(II) redox couple. |

| Nickel (Ni) | Cross-coupling reactions, Polymerization | Can participate in oxidative addition and reductive elimination steps. |

| Cobalt (Co) | Hydrogenation, Epoxidation | Multiple accessible oxidation states and ability to activate small molecules. |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | High activity in forming carbon-carbon bonds through well-established catalytic cycles. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylideneamino)-N,N-diethylethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via Schiff base formation, where N,N-diethylethanamine reacts with benzaldehyde derivatives under reflux in ethanol or methanol. Key parameters include:

- Catalyst : Use anhydrous conditions or catalytic acetic acid to accelerate imine formation.

- Temperature : Reflux at 70–80°C for 4–6 hours ensures completion .

- Workup : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yields typically range from 60–85% depending on stoichiometric ratios .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., imine proton at δ 8.3–8.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 247.2 for CHN) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in the reactivity of this compound with different electrophiles?

- Methodology : Investigate via kinetic studies and computational modeling (DFT):

- Kinetic Profiling : Monitor reaction rates with varying electrophiles (e.g., alkyl halides vs. acyl chlorides) under controlled conditions.

- DFT Calculations : Map transition states to identify steric/electronic barriers. For example, bulky substituents on the benzylidene group reduce nucleophilicity at the imine nitrogen .

Q. How do physicochemical properties (e.g., refractive index, solubility) of this compound vary with solvent polarity, and what molecular interactions drive these changes?

- Methodology : Measure refractive indices (n) in solvents of varying polarity (e.g., hexane, ethanol, DMSO) at 298.15 K. Apply empirical correlations (Lorentz-Lorenz, Gladstone-Dale) to model interactions. Findings show stronger amine-ester hydrogen bonding in polar solvents, reducing n values by ~0.02–0.05 units .

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

- Methodology :

- Dose-Response Studies : Test derivatives across a wide concentration range (nM–mM) to identify biphasic effects.

- Enzyme Assays : Use fluorescence-based assays (e.g., CYP450 inhibition) to validate target engagement. For example, derivatives with electron-withdrawing benzylidene substituents show 10-fold higher IC values in CYP3A4 inhibition .

Q. How can degradation pathways of this compound under accelerated stability conditions be characterized?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS.

- Impurity Profiling : Identify major degradation products (e.g., hydrolyzed amine or oxidized imine) using high-resolution MS and -NMR. Key findings: Hydrolysis at pH <3 or >9 generates N,N-diethylethanamine and benzaldehyde .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing nonlinear trends in structure-activity relationship (SAR) studies of this compound?

- Methodology :

- Multivariate Regression : Use partial least squares (PLS) to correlate substituent descriptors (Hammett σ, logP) with activity.

- Cluster Analysis : Group derivatives by functional moieties to identify activity hotspots. For example, nitro or methoxy groups on the benzylidene ring enhance binding to serotonin receptors (pIC = 6.2–7.8) .

Q. How can computational models predict the metabolic fate of this compound in vivo?

- Methodology :

- ADMET Prediction : Use software like SwissADME or ADMETLab to simulate hepatic metabolism (e.g., cytochrome P450-mediated oxidation).

- Metabolite Identification : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Predominant metabolites include N-deethylated and imine-oxidized species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.